2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide
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Overview
Description
2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methylindole and 2-chloroacetyl chloride.
Reaction: The 1-methylindole is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-chloro-N-(1-methylindol-3-yl)acetamide.
Final Step: The intermediate is then subjected to a reaction with propan-2-amine under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the indole moiety.
Hydrolysis: Carboxylic acids and amines as hydrolysis products.
Scientific Research Applications
2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: The parent compound, lacking the chloroacetamide group.
2-Chloroacetamide: Lacking the indole moiety.
N-(1-Methylindol-3-yl)acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide is unique due to the presence of both the indole moiety and the chloroacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[1-(1-methylindol-3-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(16-14(18)8-15)7-11-9-17(2)13-6-4-3-5-12(11)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRTVPDKMXDXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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